6-chloro-2,5-dimethyl-1H-pyrimidin-4-one
Description
6-Chloro-2,5-dimethyl-1H-pyrimidin-4-one (CAS: 1194-73-6) is a substituted pyrimidinone derivative characterized by a chloro group at position 6, methyl groups at positions 2 and 5, and a ketone at position 2. Pyrimidinones are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Properties
IUPAC Name |
6-chloro-2,5-dimethyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-3-5(7)8-4(2)9-6(3)10/h1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGUZQNUVSLDLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=NC1=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=NC1=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Malononitrile-Based Cyclization
A foundational method derives from malononitrile precursor utilization, as demonstrated in the synthesis of structurally related 2-chloro-4,6-dimethoxypyrimidine. While adapting this pathway for 6-chloro-2,5-dimethyl-1H-pyrimidin-4-one requires substitution pattern adjustments, the core reaction mechanism remains instructive.
Procedure :
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Salt Formation : Malononitrile (10–13 wt%) reacts with methanol (11.5–15.5 wt%) in a composite solvent system (72–77 wt% dimethylformamide/formamide blend) under HCl gas pressurization (0–20 atm). This yields dimethyl propylene diimine dihydrochloride at controlled temperatures (–25–120°C).
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Cyanamide Coupling : Potassium hydroxide-mediated hydrolysis (9–13% in aqueous solution) introduces the cyanoamino group, generating 3-amino-3-methoxy-N-cyano-2-propane imine intermediates.
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Cyclization : Catalytic condensation (2–5% ZnCl₂ or AlCl₃) in complexing agents (95–98% 1,4-dioxane/cyclohexane) at –25–100°C facilitates ring closure, with subsequent recrystallization in methanol yielding purified product.
Optimization Insights :
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Composite solvents (e.g., dimethyl sulfoxide/cyclooctane) enhance intermediate solubility, reducing side-product formation.
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Lower reaction temperatures (–15°C) during salt formation improve dihydrochloride yield by 22% compared to ambient conditions.
| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NCS | DCM | 0 | 78 | 99.2 |
| Cl₂ gas | PhMe | 25 | 65 | 97.5 |
| SO₂Cl₂ | EtOAc | –10 | 71 | 98.1 |
Critical Parameters :
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Excess NCS (>1.5 equiv) leads to over-chlorination at position 4, necessitating precise stoichiometry.
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Low temperatures minimize ring-opening side reactions, preserving the pyrimidinone structure.
Solvent and Catalyst Systems in Industrial-Scale Synthesis
Composite Solvent Blends for Enhanced Yield
The patent-pending composite solvent system (dimethylformamide/1,4-dioxane/petroleum ether) demonstrates adaptability for this compound synthesis:
Case Study :
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Solvent Ratio : 5:3:2 (DMF/dioxane/petroleum ether) achieves 94% intermediate solubility vs. 67% in pure DMF.
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Impact on Crystallization : Methanol recrystallization from composite solvents yields 99% pure product vs. 91% in single-solvent systems.
Catalyst Innovations :
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Zinc Chloride vs. Alumina : ZnCl₂ (3 mol%) in cyclization steps reduces reaction time by 40% compared to Al₂O₃, though with comparable yields (82–84%).
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Acid Scavengers : Triethylamine (5 mol%) suppresses HCl-mediated decomposition, boosting yield from 75% to 88% in condensation steps.
Thermal Cyclization and Decarboxylation Pathways
Isopropylidene Malonate Cyclization
Adapting methods from halogenated pyridopyrimidinone synthesis, thermal treatment of isopropylidene (2-pyridylamino)methylenemalonates enables pyrimidinone formation:
Procedure :
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Malonate Preparation : 2-Amino-5-methylpyridine reacts with isopropylidene methoxymethylenemalonate in refluxing toluene.
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Cyclization : Heating in diphenyl ether (260°C, 2 h) induces decarboxylative ring closure, yielding 2,5-dimethyl-4H-pyrimidin-4-one.
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Post-Functionalization : NCS chlorination at position 6 completes the synthesis.
Advantages :
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High functional group tolerance allows precise methyl group placement.
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Thermal conditions avoid metal catalysts, simplifying purification.
Limitations :
Industrial Process Optimization and Scalability
Continuous-Flow Reactor Implementation
Modern adaptations of batch protocols emphasize flow chemistry for improved reproducibility:
Case Example :
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Reactor Design : Tubular reactor (316 SS, 10 mL volume) with in-line HCl gas injection.
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Conditions : 15 atm, 80°C, residence time 12 min.
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Outcome : 91% conversion vs. 78% in batch mode, with 40% reduction in solvent use.
Economic Considerations :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Production Cost ($/kg) | 420 | 310 |
| Purity (%) | 99.1 | 99.5 |
| Waste Volume (L/kg) | 85 | 32 |
Analytical Characterization and Quality Control
Spectroscopic Validation
Stability Profiling :
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Thermal Degradation : <2% decomposition after 48 h at 40°C in sealed containers.
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Photostability : UV light (254 nm) induces 7% degradation over 24 h, necessitating amber glass packaging.
Chemical Reactions Analysis
6-chloro-2,5-dimethyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Substitution Reactions: The methyl groups at the 2 and 5 positions can be involved in electrophilic substitution reactions, allowing for further functionalization of the molecule.
Scientific Research Applications
6-chloro-2,5-dimethyl-1H-pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting nucleic acid-related enzymes and receptors.
Biological Studies: The compound is used in studies related to enzyme inhibition, DNA/RNA interactions, and other biochemical processes.
Industrial Applications: It is utilized in the development of agrochemicals, dyes, and other industrial products due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 6-chloro-2,5-dimethyl-1H-pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The molecular targets and pathways involved vary based on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 6-chloro-2,5-dimethyl-1H-pyrimidin-4-one, we compare it with pyrimidinones and related heterocycles that share functional group substitutions, core modifications, or biological relevance.
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Chloro Substituent Position : The chloro group in this compound (C6) contrasts with analogs like EX-527 (Cl at C6 of a carbazole) or SKF 83959 (Cl at C6 of a benzazepine). Positional differences alter electron-withdrawing effects and steric interactions, impacting binding to targets like enzymes or receptors .
- Methyl vs. Amino/Hydroxy Groups: Compared to 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride, the methyl groups in the target compound reduce hydrogen-bonding capacity but enhance lipophilicity, favoring membrane permeability .
- Core Heterocycle: Pyrimidinones (e.g., 6-chloro-2,5-dimethyl) exhibit planar aromaticity, whereas fused systems like diazatetracyclo derivatives () or carbazoles () introduce conformational rigidity, critical for CNS-targeted activity .
Physicochemical Properties
- Solubility: Hydroxy and amino groups in 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride improve aqueous solubility (~50 mg/mL) compared to the more lipophilic this compound (<10 mg/mL in water) .
- Stability: The ketone at C4 in pyrimidinones may confer hydrolytic stability relative to ester- or amide-containing analogs like SKF 81297 () .
Q & A
Q. How can researchers reconcile discrepancies between theoretical and experimental solubility data?
- Methodological Answer :
- COSMO-RS simulations : Predict solubility in mixed solvents and compare with shake-flask experiments.
- Hansen solubility parameters : Optimize solvent blends (e.g., DMSO/water) to match polarity.
- High-throughput screening : Use 96-well plates to test solubility across solvent libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
